molecular formula C7H11ClN2S B1302797 (4-(Methylthio)phenyl)hydrazine hydrochloride CAS No. 35588-53-5

(4-(Methylthio)phenyl)hydrazine hydrochloride

Cat. No. B1302797
CAS RN: 35588-53-5
M. Wt: 190.69 g/mol
InChI Key: FIOHWWJATARMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylthio)phenyl)hydrazine hydrochloride, abbreviated as MTPH-HCl, is a chemical compound that is widely used in scientific research due to its unique properties. It is a white, odourless, crystalline powder that is soluble in water and alcohols. MTPH-HCl is a strong oxidizing agent and has been used in a variety of applications, including synthesis, biochemistry, and physiological research.

Scientific Research Applications

Antihypertensive and α-Blocking Agents

  • Synthesis and Biological Activities: Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, treated with hydrazine hydrate and other reagents, yielded derivatives including thiosemicarbazides and Schiff bases. These compounds demonstrated significant antihypertensive α-blocking activity and low toxicity, suggesting potential in cardiovascular drug development (Abdel-Wahab et al., 2008).

Antitubercular and Antimicrobial Activity

  • Pyrazole Derivatives: New compounds synthesized via condensation of 1-phenyl-3-p-(methylthio)phenyl-4-formylpyrazole with aryl ketones and hydrazine hydrate showed notable in vitro antitubercular and antimicrobial activities. These compounds were effective against Mycobacterium tuberculosis and several bacterial and fungal strains, highlighting their potential as antimicrobial agents (Chovatia et al., 2006).

Synthesis of Fused Pyrimidines

  • Reactions with 2-methylthiopyrimidines: The study demonstrates the synthesis of new fused pyrimidines by reacting 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile with hydrazine hydrate. These reactions yielded various derivatives with potential for further pharmacological exploration (El-Reedy et al., 1989).

Serotonin Antagonist and Antianxiety Activities

  • Pyrrolidine Derivatives: Synthesis of heterocyclic candidates from N-(p-substituted phenyl)-4-cyanopyrrolidin-3-ones and their hydrazines, treated with phenyl isothiocyanate and other reagents, resulted in compounds with high serotonin antagonistic and antianxiety activities. This suggests their potential use in mental health therapies (Abdalla et al., 2008).

Antiviral Activity Against Hepatitis A Virus

  • Pyridazine Derivatives: The synthesis of 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones and subsequent derivatives showed high effect against Hepatitis A Virus (HAV), making them candidates for further antiviral drug development (Flefel et al., 2017).

Fluorescent Probe for Hydrazine Detection

  • Environmental and Biological Monitoring: A ratiometric fluorescent probe, designed for detecting hydrazine, exhibits low cytotoxicity and large Stokes shift, making it suitable for environmental water systems and biological sample testing. This development is crucial for monitoring hydrazine levels due to its high toxicity (Zhu et al., 2019).

Determination of Water Pollutants

  • Nanostructure-Amplified Sensor: The development of an amplified sensor using 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline for measuring hydrazine in the presence of 4-chlorophenol in water, demonstrates a significant advancement in detecting major water pollutants (Tahernejad-Javazmi et al., 2018).

Spirothiopyran Derivatives Synthesis

  • Chemical Synthesis: The treatment of 4-thiopyrylidenemalononitriles with hydrazine hydrate and other reagents led to the synthesis of various spirothiopyran derivatives. These compounds could serve as precursors or intermediates in pharmaceutical chemistry (El-Ghanam, 2003).

Structural and Reactivity Properties of Hydrazine Derivatives

  • Pharmaceutical Applications: Investigating the vibration and interaction of pharmaceutically active hydrazine derivatives revealed insights into their chemical reactivity, stability, and potential biological activities. This study contributes to the understanding of hydrazine derivatives for future pharmaceutical applications (Mary et al., 2021).

Anti-Tubercular Activity of Pyrazoline Derivatives

  • Pharmacological Properties: The synthesis and evaluation of N-substituted pyrazoline derivatives revealed significant in vitro anti-tubercular activity, particularly against Mycobacterium tuberculosis. This research highlights the potential of these compounds in tuberculosis treatment (Ali et al., 2007).

Cytotoxicity Against Breast Cancer Cell Lines

  • Anticancer Potential: The synthesis of 4-hydrazinylphenyl benzenesulfonate and its significant cytotoxicity against breast cancer Michigan Cancer Foundation-7 cell lines indicates its potential as a novel anti-breast cancer compound (Prasetiawati et al., 2022).

Analgesic and Anti-inflammatory Activities

  • Pharmacological Evaluation: Novel pyridazine derivatives synthesized in this research showed promising analgesic and anti-inflammatory activities in experimental animals. This study contributes to the search for safer non-steroidal anti-inflammatory drugs (Husain et al., 2017).

Isoxazoles and Pyrazoles Synthesis

  • Chemical Synthesis under Solvothermal Conditions: This study highlights the eco-friendly synthesis of substituted isoxazoles and pyrazoles, demonstrating an advancement in green chemistry methods (Musad et al., 2010).

Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

  • Antimicrobial Potential: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their subsequent evaluation for antibacterial activity contributes to the search for new antimicrobial agents (Rostamizadeh et al., 2013).

properties

IUPAC Name

(4-methylsulfanylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOHWWJATARMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375452
Record name [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylthio)phenyl)hydrazine hydrochloride

CAS RN

35588-53-5, 58626-97-4
Record name [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Methylthio)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [4-(methylsulfanyl)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4-(methylthio)aniline (6.3 g) and conc.HCl (45 ml) was added dropwise NaNO2 (3.6 g) in water (18 ml) under ice-cooling. After stirring for 30 min., SnC1H2O (28.6 g) in conc.HCl (24 ml) was added under ice cooling over 1 hour. After stirring for 1 hour, filtrate, washed with conc.HCl and water, and dried to give 14.1 g of [4-(methylthio)phenyl]hydrazine hydrochloride as a solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Methylthio)phenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(Methylthio)phenyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-(Methylthio)phenyl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-(Methylthio)phenyl)hydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-(Methylthio)phenyl)hydrazine hydrochloride
Reactant of Route 6
(4-(Methylthio)phenyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.